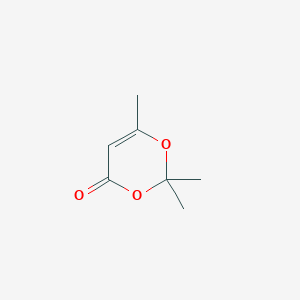
4-Isopropylcyclohexanone
Vue d'ensemble
Description
4-Isopropylcyclohexanone is an organic compound with the molecular formula C₉H₁₆O. It is a colorless liquid that exhibits a pleasant odor and has a boiling point of approximately 128°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Isopropylcyclohexanone can be synthesized through various methods. One common method involves the hydrogenation of 4-isopropylphenol in the presence of a suitable catalyst. The reaction typically occurs under high pressure and temperature conditions to facilitate the hydrogenation process .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of 4-isopropylphenol. The process involves the use of a metal catalyst, such as palladium or platinum, and is carried out in a high-pressure reactor. The reaction conditions are optimized to achieve high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxime.
Reduction: It can be reduced to form 4-isopropylcyclohexanol.
Substitution: It can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: this compound oxime.
Reduction: 4-Isopropylcyclohexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Isopropylcyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in organic synthesis and as a starting material for the synthesis of other organic compounds.
Biology: It serves as a substrate for enzymatic reactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the preparation of polymers such as polyurethanes, polyesters, and polyamides.
Mécanisme D'action
The mechanism of action of 4-Isopropylcyclohexanone involves its interaction with various molecular targets and pathways. As a ketone, it contains a carbonyl group (C=O) that can participate in nucleophilic addition reactions. The carbonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: Similar in structure but lacks the isopropyl group.
4-Methylcyclohexanone: Similar in structure but has a methyl group instead of an isopropyl group.
4-Ethylcyclohexanone: Similar in structure but has an ethyl group instead of an isopropyl group.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various applications .
Propriétés
IUPAC Name |
4-propan-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7(2)8-3-5-9(10)6-4-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKISACHVIIMRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063878 | |
| Record name | Cyclohexanone, 4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-85-9 | |
| Record name | 4-Isopropylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5432-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone, 4-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005432859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylcyclohexanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21125 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone, 4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanone, 4-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4063878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-isopropylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Isopropylcyclohexanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA8S3CU9U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the stereochemical outcomes of biotransformation reactions involving 4-isopropylcyclohexanone?
A1: Research has shown that various species of anthracnose fungi can reduce this compound to its corresponding cis- and trans-alcohols. Interestingly, these fungi exhibit a strong preference for the formation of the trans-isomer. For instance, Colletotrichum lagenarium yielded a 1:11 ratio of cis- to trans-4-isopropylcyclohexanol after a 7-day incubation period. [] This highlights the potential of these fungi as biocatalysts for stereoselective synthesis.
Q2: How does the structure of this compound relate to its acaricidal activity?
A2: Studies investigating the acaricidal properties of this compound and related compounds revealed a structure-activity relationship. Specifically, the presence of an isopropyl group at the 4-position of the cyclohexanone ring was linked to enhanced acaricidal potency. This was demonstrated by comparing the activity of this compound with compounds like 2-methylcyclohexanone, 3-methylcyclohexanone, and 4-methylcyclohexanone, which exhibited lower efficacy. [] Further modifications, such as the introduction of an additional methyl group in 2-isopropyl-5-methylcyclohexanone, further augmented the acaricidal activity. []
Q3: Can this compound be utilized as a starting material for the synthesis of more complex natural products?
A3: Yes, this compound serves as a valuable starting point for synthesizing complex natural products. A notable example is its use in the total synthesis of (-)-erythrodiene. [] This synthesis leverages the stereochemistry of this compound and involves key steps such as asymmetric methoxycarbonylation and a diastereoselective radical cascade reaction. This demonstrates the versatility of this compound in organic synthesis.
Q4: What factors influence the hydrogenation of 4-isopropylphenol to 4-isopropylcyclohexanol?
A4: The hydrogenation of 4-isopropylphenol to 4-isopropylcyclohexanol can be influenced by several factors, including the choice of solvent and catalyst. Research has shown that using supercritical carbon dioxide (scCO2) as a solvent, as opposed to 2-propanol, resulted in higher yields of cis-4-isopropylcyclohexanol and suppressed the formation of the byproduct isopropylcyclohexane. [] Additionally, modifying the activated carbon-supported rhodium catalysts with hydrochloric or phosphoric acid further enhanced the yield of the desired cis-isomer in both solvents. [] Kinetic analysis provided insights into the reaction mechanism and highlighted the impact of these factors on reaction rates and selectivity.
Q5: How can this compound be used in the formation of spirocyclic compounds?
A5: this compound can serve as a precursor for synthesizing spirocyclic compounds through a process involving 1,5-hydrogen transfer. This strategy was successfully employed in the synthesis of (-)-erythrodiene. [] The reaction sequence involves the addition of a phenylthiyl radical to a terminal alkyne, followed by a highly diastereoselective 1,5-hydrogen transfer and a 5-exo-cyclization, ultimately leading to the formation of the desired spirocyclic structure. This method underscores the synthetic utility of this compound in constructing complex molecular architectures.
Q6: How does the use of this compound contribute to stereoselective synthesis in natural product chemistry?
A6: The inherent chirality of this compound makes it a valuable building block in stereoselective synthesis, particularly for accessing cis-configured natural products. For example, researchers successfully synthesized cis-p-menthane-1,7-diol (cis-IV), cis-p-menth-8-ene-1,7-diol (cis-I), and cis-p-menthane-1,7,8-triol (cis-II) starting from this compound. [] A crucial step involved the highly cis-selective (> 96%) addition of hydrogen cyanide (HCN) to the ketone, catalyzed by (R)-hydroxynitrile lyase (MeHNL). [] This approach highlights the utility of this compound in controlling stereochemistry during the synthesis of complex molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,9S)-9-acetyl-7-[tert-butyl(dimethyl)silyl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B42138.png)
![(7R,8S,9R,10S)-rel-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B42140.png)
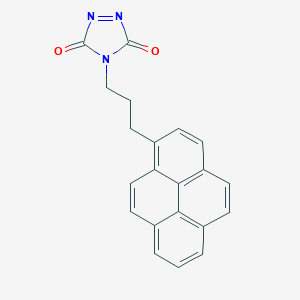
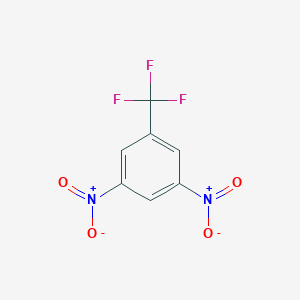
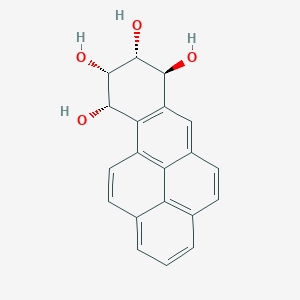
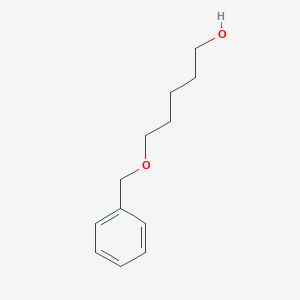
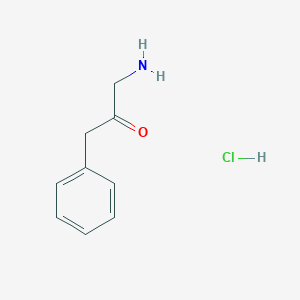

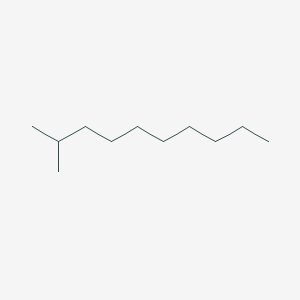
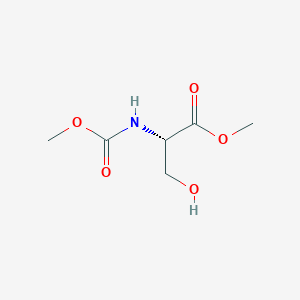
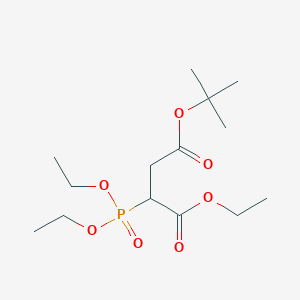
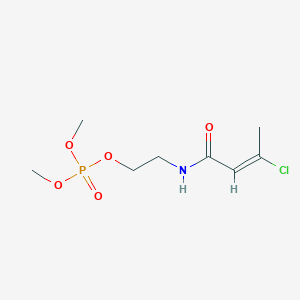
![6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B42169.png)
